molecular formula C18H13NO6 B8488722 N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide

N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide

Cat. No.: B8488722
M. Wt: 339.3 g/mol
InChI Key: RNZONZNFZRDUMB-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a hydroxy group, an acetamido group, and a benzopyranone core. These functional groups contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of both the benzodioxole and benzopyranone moieties, along with the hydroxy and acetamido groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13NO6

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C18H13NO6/c1-9(20)19-11-3-5-13-12(7-11)16(21)17(22)18(25-13)10-2-4-14-15(6-10)24-8-23-14/h2-7,22H,8H2,1H3,(H,19,20)

InChI Key

RNZONZNFZRDUMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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